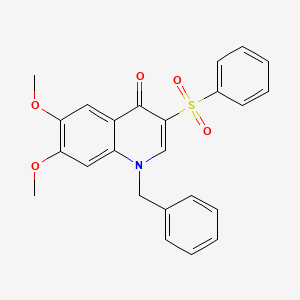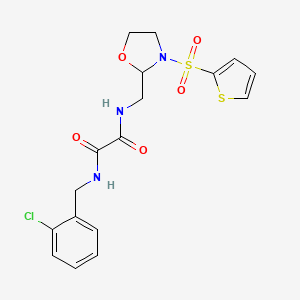![molecular formula C14H11N3O3 B2553866 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204297-29-9](/img/structure/B2553866.png)
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the empirical formula C8H7N3O3 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C(C(O)=O)=CN1)N2C1=CC(C)=N2 . The InChI representation is 1S/C8H7N3O3/c1-4-2-6-9-3-5(8(13)14)7(12)11(6)10-4/h2-3,9H,1H3,(H,13,14) . Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 332–334 °C (MeOH, decomposition) . The 1H NMR (200 MHz, DMSO-d6) δ 10.44 (br. s, 1H, NH), 9.96 (br. s, 1H, NH), 7.64 (d, J = 7.8, 2H, ArH), 7.55 (d, J = 8.8, 2H, ArH), 7.10–7.42 (m, 9H, ArH), 6.54 (s, 1H, C (7)H), 2.30 (s, 3H, CH3), 2.21 (s, 3H, CH3) .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- A study by Shiota et al. (1999) explored derivatives of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine, including compounds with a methyl substituent at the 3-position, showing essential qualities for potent in vivo activity as angiotensin II receptor antagonists (Shiota et al., 1999).
- Kappe and Roschger (1989) investigated reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, leading to the synthesis of pyrimido and thiazolo pyrimidines, potentially related to the compound (Kappe & Roschger, 1989).
Antimicrobial and Anti-inflammatory Activities
- Youssef et al. (2011) studied the biological activity of compounds structurally related to 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, showing potential biocidal properties against various microbes (Youssef et al., 2011).
- In 1999, Tozkoparan et al. synthesized compounds including 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, demonstrating moderate anti-inflammatory activities (Tozkoparan et al., 1999).
Structural and Supramolecular Studies
- Nagarajaiah and Begum (2014) conducted structural studies on thiazolo[3,2-a]pyrimidines, which may provide insights into the conformational features of related compounds (Nagarajaiah & Begum, 2014).
Synthesis and Characterization
- The work by Abdellatif et al. (2014) on the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a structurally similar group, could provide insight into the synthesis and potential anticancer activity of related compounds (Abdellatif et al., 2014).
Anticancer and Antiinflammatory Activities
- Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, displaying anticancer and anti-5-lipoxygenase activities, suggesting potential pharmacological applications for similar compounds (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-11(9-5-3-2-4-6-9)12-15-7-10(14(19)20)13(18)17(12)16-8/h2-7,16H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCKPOYFEFIAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137779 |
Source


|
| Record name | 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
1204297-29-9 |
Source


|
| Record name | 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)

![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)


![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)


